molecular formula C13H17NO2 B066525 Methyl 4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 160598-45-8

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B066525
CAS No.: 160598-45-8
M. Wt: 219.28 g/mol
InChI Key: HWBHHIBLFOMXJM-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate typically involves the following steps:

  • Formation of 4-(pyrrolidin-1-ylmethyl)benzoic acid: : This can be achieved by reacting 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

  • Esterification: : The 4-(pyrrolidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

  • Hydrolysis: : The ester group can be hydrolyzed to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol. This reaction typically requires acidic or basic conditions.

  • Nucleophilic Substitution: : The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Nucleophilic Substitution: Common reagents include alkyl halides or acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Hydrolysis: 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, with the molecular formula C13H17NO2C_{13}H_{17}NO_2 and a molecular weight of 219.28 g/mol, is characterized by its unique structure which includes a benzoate moiety and a pyrrolidine ring. The compound is often represented by the InChI key HWBHHIBLFOMXJM-UHFFFAOYSA-N and has been documented in various chemical databases including PubChem and Sigma-Aldrich .

Anticancer Research

This compound serves as an important intermediate in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of this compound have been explored for their efficacy against various cancer types, including breast cancer and lymphoma. The synthesis of related compounds has been optimized to enhance yield and reduce by-products, making them more suitable for industrial applications .

A study highlighted the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which acts as a precursor for small molecule anticancer drugs. This compound was synthesized from terephthalaldehyde through a series of reactions involving acetal formation and nucleophilic substitution . The optimized synthetic route yielded high purity products essential for further biological testing.

Neurological Disorders

Research indicates that derivatives of this compound may possess neuroprotective properties. Compounds derived from this structure have been evaluated for their ability to penetrate the blood-brain barrier and inhibit histone deacetylases (HDACs), which are implicated in various neurological disorders . Such inhibitors can potentially ameliorate cognitive deficits associated with conditions like Fragile X syndrome.

Synthesis Methodologies

The synthesis of this compound involves several key steps that can be optimized for better yields:

  • Starting Materials : The synthesis typically begins with commercially available benzoic acid derivatives.
  • Reagents : Common reagents include pyrrolidine and activating agents to facilitate ester formation.
  • Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.

A recent study reported a rapid synthesis method yielding up to 99% purity for related compounds, emphasizing the importance of optimizing reaction parameters .

Anticancer Activity Evaluation

In a notable case study, this compound derivatives were tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of their mechanism of action and potential as therapeutic agents .

Neuroprotective Effects

Another study investigated the effects of this compound on cognitive functions in animal models of neurodegenerative diseases. The findings suggested improvements in memory and learning tasks, supporting its potential use in treating cognitive impairments .

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Methyl 4-(morpholin-1-ylmethyl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.

    Methyl 4-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the pyrrolidine ring.

The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity, binding affinity, and overall chemical behavior.

Biological Activity

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a pyrrolidine ring linked to a benzoate moiety, suggests diverse interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N O₂, with a molecular weight of approximately 218.29 g/mol. The presence of the pyrrolidine ring enhances the compound's binding affinity to various molecular targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor signaling pathways, which is significant for drug design and development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : It serves as an intermediate in the synthesis of compounds with anticancer properties. Studies suggest that derivatives may act as receptor antagonists and possess anti-inflammatory effects.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it relevant for conditions characterized by inflammation.

Case Studies and Research Findings

A review of existing literature reveals various studies investigating the biological activity of this compound:

  • Anticancer Activity : A study highlighted that derivatives of this compound showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Receptor Interaction Studies : Preliminary investigations into the binding affinity of this compound with biological receptors have demonstrated significant interactions, particularly in cancer pathways and inflammatory responses.
  • Synthesis and Optimization : Research focused on optimizing the synthesis of related compounds has improved yields and purity, facilitating further pharmacological studies .

Data Table: Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

Compound NameMolecular FormulaKey FeaturesPotential Activities
This compoundC₁₃H₁₈N O₂Pyrrolidine ring enhances binding affinityAnticancer, anti-inflammatory
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoateC₁₄H₁₉N O₃Methoxy group increases solubilityAnticancer
Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoateC₁₃H₁₈BrN O₂Bromine substitution may alter biological activityPotential receptor antagonist

Properties

IUPAC Name

methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHHIBLFOMXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353868
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160598-45-8
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(pyrrolidin-1-ylmethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-formyl-benzoic acid methyl ester (10 g), pyrrolidine (5.6 mL), and acetic acid (3.5 mL) in DCM (200 mL) was treated with sodium triacetoxyborohyride (20.65 g) and stirred at rt for 16 hours. The reaction mixture was then quenched with 3N NaOH (70 mL). The organic layer was dried over sodium sulfate and concentrated to yield the titled compound without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6.20 mL (44.5 mmol) of TEA and 4.70 g (21.8 mmol) of 4-carboxybenzyl bromide in 50 mL of DMF was treated with 2.10 mL (25.2 mmol) of pyrrolidine at 50° C. for 3 h. The reaction mixture was cooled, evaporated in vacuo, and the residue was taken up in 50 mL of MeOH. The solution was treated with a rapid stream of HCl (g) for 15 min, the reaction vessel was sealed and the reaction stirred at ambient temperature for 16 h. Evaporation of the solvent afforded 2.56 g of an oil which was purified by radial chromatography (SiO2; 80:18:2 hexanes-THF-TEA) to afford 2.30 g (10.5 mmol; 48%) of the title compound as an oil.
[Compound]
Name
TEA
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Pyrrolidine (0.12 mL, 1.52 mmol), methyl 4-formylbenzoate (0.250 g, 1.52 mmol), NaBH(OAc)3 (0.52 g, 2.4 mmol) and 5 Å molecular sieves were dissolved in 1,2-dichloroethane (5 mL) under Ar atmosphere and stirred for 24 h at RT. Then, the reaction was diluted with 2 N NaOH (30 mL) and extracted with EtOAc (3×20 mL). The combined organic fractions were washed with brine (15 mL), dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified via automated column chromatography (50-100% EtOAc/hexane, 25 g cartridge) to yield the title compound as a clear oil (0.166 g, 50%). 1H NMR (400 MHz, CDCl3): δ 8.00 (d, J=8.0 Hz, 2H), 7.43 (d, J=8.0 Hz, 2H), 3.92 (s, 3H), 3.69 (s, 2H), 2.54 (br, 4H), 1.81 (t, J=3.2 Hz, 4H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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